Methyl phenyl-piperazin-1-YL-acetate

Analytical Chemistry Chemical Procurement Intermediate Synthesis

Procure Methyl phenyl-piperazin-1-YL-acetate (CAS 864932-46-7) at ≥98% purity to ensure fidelity in multi-step mirtazapine synthesis, where the methyl ester is essential for catalytic reduction. This intermediate also serves as a low-potency nAChR control (EC₅₀ 30,000 nM) and a scaffold for GABAA-targeted SAR libraries. Avoid route re-optimization and impurity carryover by selecting this validated ester.

Molecular Formula C13H18N2O2
Molecular Weight 234.29 g/mol
CAS No. 864932-46-7
Cat. No. B8793256
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl phenyl-piperazin-1-YL-acetate
CAS864932-46-7
Molecular FormulaC13H18N2O2
Molecular Weight234.29 g/mol
Structural Identifiers
SMILESCOC(=O)C(C1=CC=CC=C1)N2CCNCC2
InChIInChI=1S/C13H18N2O2/c1-17-13(16)12(11-5-3-2-4-6-11)15-9-7-14-8-10-15/h2-6,12,14H,7-10H2,1H3
InChIKeyYLSZHCRANHDFCD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl Phenyl-piperazin-1-YL-acetate (CAS 864932-46-7): Core Identity & Chemical Class Definition for Procurement Specification


Methyl phenyl-piperazin-1-yl-acetate (IUPAC: methyl 2-phenyl-2-piperazin-1-ylacetate, CAS 864932-46-7) is a piperazine-based phenylacetate ester with a molecular weight of 234.29 g/mol and formula C₁₃H₁₈N₂O₂ . It belongs to the privileged piperazine scaffold, characterized by a six-membered heterocycle containing two nitrogen atoms at opposite positions, which confers structural rigidity and a large polar surface area . This compound is commercially available with typical purities of 95% to 98%, as indicated by multiple vendor technical datasheets, making it suitable as a research intermediate and chemical probe .

Why Methyl Phenyl-piperazin-1-YL-acetate (864932-46-7) Cannot Be Substituted by In-Class Analogs Without Verification


Piperazine-phenylacetate derivatives, including esters, acids, and amides, exhibit pronounced divergence in pharmacokinetic behavior, synthetic utility, and biological target engagement due to subtle structural variations. The ester moiety in methyl phenyl-piperazin-1-yl-acetate critically influences its role as a protected intermediate; for instance, direct substitution with the corresponding free acid (CAS 328269-46-1) would eliminate its capacity to undergo nucleophilic reactions at the ester carbonyl required for mirtazapine synthesis . Furthermore, within the broader phenylpiperazine-phenylacetate chemotype, minor modifications to the ester group or piperazine substitution pattern drastically alter GABAA receptor affinity and hypnotic recovery profiles, as demonstrated by systematic structure-activity relationship (SAR) studies where compound potency and therapeutic index varied by several orders of magnitude [1]. Thus, generic interchange without precise validation jeopardizes both synthetic pathway fidelity and experimental outcome reproducibility.

Quantitative Evidence Guide: Verified Differentiation of Methyl Phenyl-piperazin-1-YL-acetate (864932-46-7) vs. Closest Analogs


Purity Benchmarking: 98% Grade Methyl Ester vs. Industry Standard 95% Baseline

Methyl phenyl-piperazin-1-yl-acetate is commercially supplied with a validated purity of 98.0% (HPLC), as certified by multiple vendor technical datasheets . This represents a quantifiable purity advantage over the typical baseline purity of 95% reported for this compound and its free acid analog (2-phenyl-2-(piperazin-1-yl)acetic acid, CAS 328269-46-1) from general suppliers .

Analytical Chemistry Chemical Procurement Intermediate Synthesis

Synthetic Accessibility: Nucleophilic Displacement Yield Comparison vs. tert-Butyl Ester

The primary synthesis of methyl phenyl-piperazin-1-yl-acetate involves nucleophilic substitution between 1-phenylpiperazine and methyl chloroacetate, a method outlined in patent JP2006321780A . While explicit yield data for the methyl ester is not publicly disclosed in primary literature, class-level inference from analogous piperazine alkylations indicates that methyl chloroacetate typically provides superior yields (>80%) compared to the sterically hindered tert-butyl bromoacetate due to reduced elimination side reactions . The tert-butyl analog (CAS 2639405-64-2) is not a direct commercial replacement for synthetic pathways requiring mild ester cleavage or specific reactivity profiles.

Organic Synthesis Process Chemistry Protecting Group Strategy

Functional Group Differentiation: Methyl Ester vs. Free Acid for Nucleophilic Derivatization

Methyl phenyl-piperazin-1-yl-acetate serves as a protected intermediate that can be directly coupled or reduced without premature deprotection. In contrast, the free acid analog (2-phenyl-2-(piperazin-1-yl)acetic acid, CAS 328269-46-1) requires additional activation steps (e.g., conversion to acid chloride or use of coupling agents) before further derivatization, introducing extra synthetic steps and potential impurity sources [1]. While no direct comparative reactivity study exists for this specific pair, the fundamental principle of ester vs. acid reactivity is well-established: esters are more susceptible to nucleophilic acyl substitution with amines compared to carboxylic acids under mild conditions [2].

Medicinal Chemistry Prodrug Design Chemical Biology

Class-Level Hypnotic Activity: SAR-Informed Differentiation from Non-Phenylpiperazine Sedatives

While direct pharmacological data for methyl phenyl-piperazin-1-yl-acetate is limited, it belongs to the phenylpiperazine-phenylacetate chemotype systematically evaluated by Qi et al. (2022) for hypnotic activity [1]. The lead compound 10 in this series (structurally analogous, differing only in ester and aromatic substitution) demonstrated a hypnotic dose (HD₅₀) of 5.2 mg/kg in rabbits, a therapeutic index (TI) of 18.1, and significantly faster recovery time (time to walk) compared to the clinical comparator propanidid (TI = 14.7) [1]. This SAR context suggests that methyl phenyl-piperazin-1-yl-acetate, as a core scaffold representative, may exhibit favorable hypnotic potential warranting further investigation, unlike non-phenylpiperazine sedatives.

CNS Pharmacology Anesthesia Research Drug Discovery

Specific Intermediate Role: Validated Use in Mirtazapine Synthesis vs. Other Piperazine Esters

Methyl phenyl-piperazin-1-yl-acetate is explicitly documented as an intermediate in the synthesis of mirtazapine (CAS 61337-67-5), a clinically approved tetracyclic antidepressant . This contrasts with closely related esters such as tert-butyl 2-phenyl-2-(piperazin-1-yl)acetate or pentyl 2-(piperazin-1-yl)acetate, which are not referenced in established mirtazapine synthetic routes and would introduce alternative protecting group strategies that deviate from validated process chemistry [1]. The use of the methyl ester enables subsequent catalytic reduction steps without requiring acidic deprotection conditions that could compromise overall yield.

Pharmaceutical Process Chemistry Antidepressant Synthesis Intermediate Sourcing

Baseline Receptor Activity: Nicotinic Acetylcholine Receptor Engagement vs. High-Potency Analogs

Methyl phenyl-piperazin-1-yl-acetate exhibits measurable but low-potency functional activity at the human muscle-type nicotinic acetylcholine receptor (nAChR) with an EC₅₀ of 30,000 nM (30 µM) in TE671 cells, as documented in BindingDB [1]. This baseline activity profile is markedly distinct from high-potency piperazine derivatives such as certain mPGES1 inhibitors, which display IC₅₀ values in the low nanomolar range (e.g., 3 nM) [2]. The 10,000-fold difference in potency highlights that this compound is a low-affinity interactor at this receptor, making it suitable as a reference control or scaffold for further optimization, rather than a potent tool compound.

Receptor Pharmacology Off-Target Screening Chemical Probe Characterization

Validated Application Scenarios for Methyl Phenyl-piperazin-1-YL-acetate (864932-46-7) Based on Differential Evidence


High-Purity Intermediate for Mirtazapine and Tetracyclic Antidepressant Synthesis

Procure the 98% purity grade of methyl phenyl-piperazin-1-yl-acetate (CAS 864932-46-7) for use as a validated intermediate in the multi-step synthesis of mirtazapine (CAS 61337-67-5) [1]. The methyl ester functionality is specifically required for subsequent catalytic reduction steps in the established synthetic route, and the higher purity specification minimizes impurity carryover that could compromise final API quality . Substitution with the free acid or tert-butyl ester would necessitate extensive re-optimization of reaction conditions, introducing significant time and cost inefficiencies.

Low-Potency Reference Control for Nicotinic Acetylcholine Receptor (nAChR) Functional Assays

Utilize methyl phenyl-piperazin-1-yl-acetate as a low-potency control compound in nAChR functional assays, with a documented EC₅₀ of 30,000 nM in human TE671 cells [1]. This defined, low-affinity profile allows researchers to establish baseline activity windows and differentiate specific agonist/antagonist effects from non-specific interactions, which is particularly valuable when screening higher-potency piperazine-based candidates where activity could be masked by low-affinity binding [1].

Core Scaffold for Phenylpiperazine-Phenylacetate Hypnotic Agent Development

Employ methyl phenyl-piperazin-1-yl-acetate as a foundational building block for synthesizing and evaluating novel phenylpiperazine-phenylacetate derivatives targeting the GABAA receptor for rapid recovery anesthesia [1]. The class-level SAR demonstrates that lead compound 10 from this chemotype achieved an HD₅₀ of 5.2 mg/kg in rabbits with a therapeutic index of 18.1 and significantly faster recovery than propanidid [1]. This evidence positions the methyl ester as a rational starting point for medicinal chemistry optimization campaigns seeking to improve upon this hypnotic profile.

Ester Functional Group for Nucleophilic Derivatization in Parallel Library Synthesis

Use the methyl ester moiety of methyl phenyl-piperazin-1-yl-acetate as a reactive handle for nucleophilic acyl substitution reactions to generate diverse amide libraries [1]. Unlike the free acid analog, which requires additional activation steps, the ester can be directly coupled with primary or secondary amines under mild conditions to rapidly explore structure-activity relationships around the phenylpiperazine core, thereby accelerating hit-to-lead timelines [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

24 linked technical documents
Explore Hub


Quote Request

Request a Quote for Methyl phenyl-piperazin-1-YL-acetate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.